molecular formula C12H20Cl2N2O2 B1613733 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride CAS No. 58260-71-2

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride

Cat. No.: B1613733
CAS No.: 58260-71-2
M. Wt: 295.2 g/mol
InChI Key: WNPZHRFAICTMIH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2 and a molecular weight of 295.21 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride typically involves the reaction of 3,4-dimethoxyaniline with piperazine in the presence of a suitable solvent and catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(3,4-Dichlorophenyl)piperazine dihydrochloride
  • 1-(3-Methoxyphenyl)piperazine dihydrochloride
  • 1-(2,3,4-Trimethoxybenzyl)piperazine

These compounds share structural similarities with this compound but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;;/h3-4,9,13H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZHRFAICTMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627060
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58260-71-2
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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